{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
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Overview
Description
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea is a chemical compound with the molecular formula C8H7ClF3N3O and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate isocyanate or urea derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea include:
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Bromo-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
2-Chloro-4-(trifluoromethyl)pyridine: A structural isomer with different substitution patterns
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)2-14-6(5)3-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHNGWXFYLELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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